1-(5-Chloro-2,3-dihydro-1-benzofuran-2-carbonyl)piperidine-3-carboxylic acid
Overview
Description
“1-[(5-Chloro-2,3-dihydro-1-benzofuran-2-yl)carbonyl]piperidine-3-carboxylic acid” is a chemical compound . It contains a benzofuran moiety, which is a heterocyclic compound that is ubiquitous in nature . Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Molecular Structure Analysis
The molecular structure of “1-[(5-Chloro-2,3-dihydro-1-benzofuran-2-yl)carbonyl]piperidine-3-carboxylic acid” can be analyzed using techniques such as NMR, HPLC, LC-MS, and UPLC . Unfortunately, the specific molecular structure details are not provided in the retrieved sources .
Chemical Reactions Analysis
The chemical reactions involving “1-[(5-Chloro-2,3-dihydro-1-benzofuran-2-yl)carbonyl]piperidine-3-carboxylic acid” are not detailed in the retrieved sources .
Scientific Research Applications
Synthesis and Chemical Properties
- The synthesis and coordination reactions of benzofuro[3,2-c]pyridine derivatives have been detailed, demonstrating the preparation of complexes with high thermal stability, showcasing the chemical versatility of benzofuran derivatives for developing coordination compounds (Mojumdar, Šimon, & Krutošíková, 2009).
- An improvement in the synthetic method for benzofuran-2-carboxylic acid derivatives highlights advancements in the efficiency and yield of synthesizing complex molecules, which could influence the development of pharmaceuticals and materials science (Jian-me, 2015).
- Research on the synthesis of benzofuro[3,2-d]pyrimidines and their biological activity emphasizes the potential of benzofuran derivatives as scaffolds for developing new antimicrobial agents, reflecting the compound's utility in medicinal chemistry (Bodke & Sangapure, 2003).
Biological Activities and Applications
- The disposition and metabolism study of a novel orexin receptor antagonist highlights the significance of benzofuran derivatives in the development of new therapeutic agents for insomnia, showcasing the importance of understanding the metabolic pathways for optimizing drug design (Renzulli et al., 2011).
- The synthesis and evaluation of novel 2,3-dihydropyrazoles and thiazoles as anti-inflammatory and antibacterial agents indicate the potential of benzofuran derivatives in the development of new treatments for inflammation and bacterial infections, further demonstrating the therapeutic applications of these compounds (Elgazwy, Nassar, & Zaki, 2012).
Mechanism of Action
Target of Action
It is known that benzofuran compounds, which this compound is a derivative of, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran derivatives have been shown to exhibit significant cell growth inhibitory effects in various types of cancer cells .
Biochemical Pathways
Benzofuran derivatives have been shown to have strong biological activities, suggesting that they may interact with multiple biochemical pathways .
Safety and Hazards
Future Directions
Benzofuran compounds have attracted attention due to their biological activities and potential applications in many aspects . They are potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Therefore, the future directions for “1-[(5-Chloro-2,3-dihydro-1-benzofuran-2-yl)carbonyl]piperidine-3-carboxylic acid” could involve further exploration of its biological activities and potential therapeutic applications.
Biochemical Analysis
Cellular Effects
The effects of 1-[(5-Chloro-2,3-dihydro-1-benzofuran-2-yl)carbonyl]piperidine-3-carboxylic acid on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, benzofuran derivatives have been reported to affect the MAPK/ERK signaling pathway, which plays a crucial role in cell proliferation, differentiation, and survival . By modulating this pathway, 1-[(5-Chloro-2,3-dihydro-1-benzofuran-2-yl)carbonyl]piperidine-3-carboxylic acid can impact cell growth and apoptosis. Furthermore, the compound may influence the expression of genes involved in inflammatory responses, thereby affecting the overall inflammatory status of cells.
Molecular Mechanism
The molecular mechanism of action of 1-[(5-Chloro-2,3-dihydro-1-benzofuran-2-yl)carbonyl]piperidine-3-carboxylic acid involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes or receptors, leading to their inhibition or activation. For instance, benzofuran derivatives have been shown to inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling . By inhibiting these kinases, 1-[(5-Chloro-2,3-dihydro-1-benzofuran-2-yl)carbonyl]piperidine-3-carboxylic acid can disrupt signaling pathways that regulate cell growth and survival. Additionally, the compound may induce changes in gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing cellular function at the genetic level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[(5-Chloro-2,3-dihydro-1-benzofuran-2-yl)carbonyl]piperidine-3-carboxylic acid can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that benzofuran derivatives can undergo degradation under certain conditions, leading to the formation of metabolites with different biological activities . These metabolites may have distinct effects on cells, potentially altering the overall impact of the compound. Additionally, long-term exposure to 1-[(5-Chloro-2,3-dihydro-1-benzofuran-2-yl)carbonyl]piperidine-3-carboxylic acid may result in adaptive cellular responses, such as changes in gene expression or protein activity, which can influence the compound’s effects over time.
Dosage Effects in Animal Models
The effects of 1-[(5-Chloro-2,3-dihydro-1-benzofuran-2-yl)carbonyl]piperidine-3-carboxylic acid can vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or antioxidant properties . At higher doses, it may induce toxic or adverse effects, such as cellular damage or apoptosis. Threshold effects have been observed in studies, where a specific dosage range is required to achieve the desired biological activity without causing toxicity. Understanding the dosage effects of this compound is crucial for its potential therapeutic applications, as it helps to determine the optimal dosage range for achieving maximum efficacy with minimal side effects.
Metabolic Pathways
1-[(5-Chloro-2,3-dihydro-1-benzofuran-2-yl)carbonyl]piperidine-3-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. Benzofuran derivatives have been shown to be metabolized by cytochrome P450 enzymes, which play a critical role in the oxidative metabolism of xenobiotics . The metabolism of this compound can lead to the formation of active or inactive metabolites, which can influence its overall biological activity. Additionally, the compound may affect metabolic flux or metabolite levels within cells, potentially altering cellular metabolism and function.
Transport and Distribution
The transport and distribution of 1-[(5-Chloro-2,3-dihydro-1-benzofuran-2-yl)carbonyl]piperidine-3-carboxylic acid within cells and tissues are essential factors that determine its biological activity. This compound can interact with specific transporters or binding proteins that facilitate its uptake and distribution within cells . For example, benzofuran derivatives have been shown to interact with organic anion transporters, which play a role in the cellular uptake of various compounds. The localization and accumulation of the compound within specific tissues or cellular compartments can influence its activity and function, potentially leading to tissue-specific effects.
Subcellular Localization
The subcellular localization of 1-[(5-Chloro-2,3-dihydro-1-benzofuran-2-yl)carbonyl]piperidine-3-carboxylic acid is a critical factor that determines its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, benzofuran derivatives have been shown to localize within the mitochondria, where they can influence mitochondrial function and energy metabolism. The subcellular localization of the compound can also affect its interactions with other biomolecules, potentially leading to compartment-specific effects on cellular function.
Properties
IUPAC Name |
1-(5-chloro-2,3-dihydro-1-benzofuran-2-carbonyl)piperidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO4/c16-11-3-4-12-10(6-11)7-13(21-12)14(18)17-5-1-2-9(8-17)15(19)20/h3-4,6,9,13H,1-2,5,7-8H2,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMCHLATVDOUCBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2CC3=C(O2)C=CC(=C3)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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